3-(4-methoxyphenyl)-N-[6-[3-(4-methoxyphenyl)propanoylamino]pyridin-2-yl]propanamide
Overview
Description
3-(4-methoxyphenyl)-N-[6-[3-(4-methoxyphenyl)propanoylamino]pyridin-2-yl]propanamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-2,6-pyridinediylbis[3-(4-methoxyphenyl)propanamide] is 433.20015635 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One notable application of pyridine derivatives, closely related to N,N'-2,6-pyridinediylbis[3-(4-methoxyphenyl)propanamide], is in the field of corrosion inhibition. Ansari, Quraishi, and Singh (2015) investigated the efficiency of pyridine derivatives as corrosion inhibitors for N80 steel in acidic conditions. Their study revealed significant inhibition efficiency, suggesting that the structural framework of such compounds, including N,N'-2,6-pyridinediylbis derivatives, could offer protective qualities against corrosion in industrial applications (Ansari, Quraishi, & Singh, 2015).
Anticancer and Antimicrobial Activities
Research into pyridine derivatives has also extended into the exploration of their potential anticancer and antimicrobial properties. A study by Xiao et al. (2014) on secondary metabolites from the endophytic fungus Botryosphaeria dothidea, which produces compounds structurally similar to N,N'-2,6-pyridinediylbis[3-(4-methoxyphenyl)propanamide], highlighted the discovery of compounds with significant antimicrobial, antioxidant, and cytotoxic activities. These findings suggest that pyridine derivatives could serve as potential leads in the development of new anticancer and antimicrobial agents (Xiao et al., 2014).
Anticonvulsant Properties
Another research avenue is the exploration of anticonvulsant activities associated with pyridine derivatives. Kamiński et al. (2015) synthesized a new library of compounds, incorporating elements of the pyridine structure, demonstrating broad spectra of anticonvulsant activity across various preclinical models. This suggests that compounds related to N,N'-2,6-pyridinediylbis[3-(4-methoxyphenyl)propanamide] could potentially contribute to the development of new anticonvulsant medications (Kamiński et al., 2015).
Insecticidal Applications
Additionally, pyridine derivatives have been studied for their insecticidal properties. Bakhite et al. (2014) synthesized pyridine derivatives and evaluated their toxicity against the cowpea aphid, Aphis craccivora Koch, finding some compounds to possess significant aphidicidal activities. This indicates the potential utility of N,N'-2,6-pyridinediylbis[3-(4-methoxyphenyl)propanamide] and similar compounds in developing new insecticides (Bakhite et al., 2014).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[6-[3-(4-methoxyphenyl)propanoylamino]pyridin-2-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-20-12-6-18(7-13-20)10-16-24(29)27-22-4-3-5-23(26-22)28-25(30)17-11-19-8-14-21(32-2)15-9-19/h3-9,12-15H,10-11,16-17H2,1-2H3,(H2,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXVKGUSUSVRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CC=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.